![molecular formula C9H7BrClN3O2 B12941365 2-(3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)acetic acid](/img/structure/B12941365.png)
2-(3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)acetic acid is a complex organic compound belonging to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its unique structure, which includes bromine, chlorine, and methyl groups attached to a pyrazolo[1,5-a]pyrimidine core
Preparation Methods
The synthesis of 2-(3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)acetic acid involves several steps. One common synthetic route includes the following steps:
Formation of the pyrazolo[1,5-a]pyrimidine core: This step typically involves the cyclization of appropriate precursors under controlled conditions.
Introduction of bromine and chlorine substituents: Bromination and chlorination reactions are carried out using reagents such as N-bromosuccinimide (NBS) and thionyl chloride (SOCl2) under specific conditions to introduce the bromine and chlorine atoms at the desired positions.
Attachment of the acetic acid group:
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
2-(3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)acetic acid can undergo various chemical reactions, including:
Substitution reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and reduction reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions, leading to the formation of different oxidation states and derivatives.
Coupling reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common reagents used in these reactions include N-bromosuccinimide (NBS), thionyl chloride (SOCl2), and various nucleophiles and oxidizing/reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)acetic acid involves its interaction with specific molecular targets and pathways. The bromine and chlorine substituents, along with the pyrazolo[1,5-a]pyrimidine core, play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity and subsequent biological effects.
Comparison with Similar Compounds
2-(3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)acetic acid can be compared with other similar compounds, such as:
3-Bromo-7-chloro-5-methylpyrazolo[1,5-a]pyrimidine: This compound shares a similar core structure but lacks the acetic acid moiety.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds have a different substitution pattern on the pyrazolo[1,5-a]pyrimidine core.
Indole derivatives: Although structurally different, indole derivatives share some similar biological activities and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the acetic acid moiety, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H7BrClN3O2 |
|---|---|
Molecular Weight |
304.53 g/mol |
IUPAC Name |
2-(3-bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)acetic acid |
InChI |
InChI=1S/C9H7BrClN3O2/c1-4-8(10)9-12-5(3-7(15)16)2-6(11)14(9)13-4/h2H,3H2,1H3,(H,15,16) |
InChI Key |
BFIGINPEDPWARS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1Br)CC(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


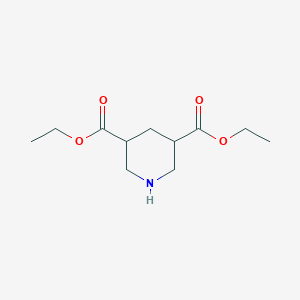
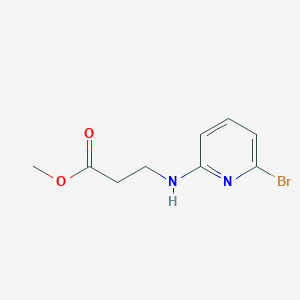
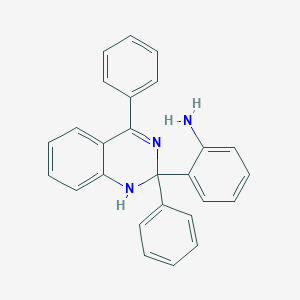

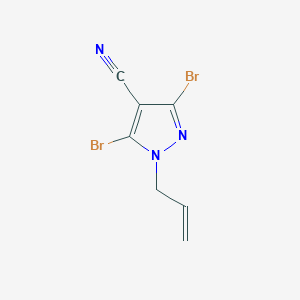
![3-Methyl-N-[2-(1H-pyrazol-1-yl)-1H-indol-4-yl]butanamide](/img/structure/B12941314.png)
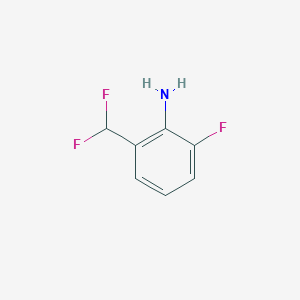
![Benzoic acid, 3-[3-(2,5-difluorophenyl)-2-oxo-1-imidazolidinyl]-](/img/structure/B12941340.png)



![[6-(Hexylsulfanyl)-9h-purin-9-yl]methanol](/img/structure/B12941368.png)


